molecular formula C₃₈H₂₇F₂N₇O₆S B560593 JAK2 JH2 Tracer CAS No. 2101955-00-2

JAK2 JH2 Tracer

Cat. No.: B560593
CAS No.: 2101955-00-2
M. Wt: 747.73
InChI Key: OAJQEPALUDJGLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

JAK2 JH2 Tracer, also known as Tracer 5, is a fluorescent probe specifically designed for the Janus Kinase 2 (JAK2) pseudokinase domain (JH2). This compound is utilized in scientific research to study the binding interactions and functional mechanisms of the JAK2 JH2 domain. It has a high binding affinity with a dissociation constant (Kd) of 0.2 micromolar, making it a valuable tool for investigating the JAK2 signaling pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of JAK2 JH2 Tracer involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions to form the final product. The exact synthetic route and reaction conditions are proprietary and typically involve organic synthesis techniques such as condensation, cyclization, and purification processes.

Industrial Production Methods: Industrial production of this compound is carried out under controlled conditions to ensure high purity and yield. The process involves large-scale synthesis using automated reactors, followed by purification steps such as crystallization and chromatography. The compound is then formulated into a stable form for distribution and use in research .

Chemical Reactions Analysis

Types of Reactions: JAK2 JH2 Tracer primarily undergoes binding interactions rather than traditional chemical reactions like oxidation or reduction. It is designed to bind specifically to the JAK2 JH2 domain, making it a useful probe for studying protein-ligand interactions.

Common Reagents and Conditions: The compound is typically used in fluorescence polarization assays and other binding studies. Common reagents include buffers, solvents like dimethyl sulfoxide (DMSO), and fluorescent tags. The conditions for these reactions are optimized to maintain the stability and activity of the tracer .

Major Products Formed: The primary product of interest is the complex formed between this compound and the JAK2 JH2 domain. This complex can be analyzed using various biochemical and biophysical techniques to gain insights into the binding affinity and specificity of the tracer .

Scientific Research Applications

Fluorescence Polarization Assays

Fluorescence polarization assays are pivotal in evaluating the binding affinity of small molecules to the JAK2 JH2 domain. These assays measure changes in fluorescence polarization that occur when a fluorescently labeled tracer binds to the JH2 domain. The competitive nature of this assay allows for high-throughput screening of potential inhibitors.

Key Findings:

  • A study reported a competitive fluorescence polarization assay that demonstrated the ability to determine binding affinities of various compounds to the JAK2 JH2 domain. This assay was found to be more sensitive than traditional methods such as thermal shift assays (TSA) .
  • The assay identified several novel small molecule ligands that effectively bind to the ATP-binding site of JAK2 JH2, with promising candidates showing substantial inhibition of tracer binding .
Compound Binding Affinity (Kd) Inhibition (%) at 100 µM
Compound 10.15 μM79%
Compound 160.25 μM66%
Compound 190.30 μM57%

Structure-Based Drug Design

Structure-based drug design leverages crystallographic data to optimize compounds targeting the JH2 domain. The use of computational tools allows researchers to refine lead compounds for improved binding affinity and selectivity.

Case Studies:

  • Researchers utilized structural insights from crystal structures of JAK2-JH2 complexes to design diaminotriazole ureas as potent inhibitors. These compounds exhibited high selectivity for the JH2 domain over other kinases, demonstrating their potential in treating diseases associated with hyperactive JAK2 signaling .
  • A recent study optimized lead compounds through iterative cycles of synthesis and testing, achieving enhanced potency and cell permeability suitable for in vivo studies .

Therapeutic Development

The identification of selective inhibitors targeting the JH2 domain has significant therapeutic implications. Inhibiting the aberrant activity of mutated JAK2 can potentially reverse disease progression in myeloproliferative neoplasms.

Clinical Relevance:

  • Small molecules that selectively inhibit ATP binding at the JH2 domain have shown promise in preclinical models by effectively reducing hyperactive signaling pathways associated with mutations like V617F .
  • Ongoing clinical trials are assessing these inhibitors' efficacy and safety profiles, aiming to provide targeted therapies for patients with specific genetic mutations related to hematological disorders .

Mechanism of Action

JAK2 JH2 Tracer exerts its effects by binding to the JAK2 JH2 domain, a pseudokinase domain that regulates the activity of the adjacent kinase domain (JH1). The binding of the tracer to JH2 helps in stabilizing the inactive conformation of JAK2, thereby inhibiting its kinase activity. This mechanism is crucial for studying the regulation of JAK2 signaling and identifying potential therapeutic targets .

Comparison with Similar Compounds

Uniqueness of JAK2 JH2 Tracer: this compound is unique due to its high specificity for the JAK2 JH2 domain and its utility as a fluorescent probe. This specificity allows for detailed studies of JAK2 regulation and the development of selective inhibitors with minimal off-target effects .

Biological Activity

The Janus kinase 2 (JAK2) pseudokinase domain, known as JH2, plays a critical role in regulating the activity of the adjacent catalytic domain, JH1. This regulation is particularly significant in the context of diseases such as myeloproliferative neoplasms (MPNs), where mutations like V617F lead to hyperactivation of JAK2. The development and characterization of JAK2 JH2 tracers are essential for understanding their biological activity and potential therapeutic applications.

Overview of JAK2 JH2

Structure and Function :
JAK2 consists of a pseudokinase domain (JH2) and a tyrosine kinase domain (JH1). While JH1 is responsible for catalytic activity, JH2 has been shown to have regulatory functions that influence JH1's activity. Structural studies indicate that mutations in the JH2 domain can lead to increased activity of JH1, contributing to various hematological disorders .

Biochemical Activity :
Research has demonstrated that the JH2 domain can phosphorylate specific serine and tyrosine residues, indicating its potential catalytic activity despite being classified as a pseudokinase. Notably, studies have shown that the V617F mutation enhances the basal activity of JH1 by altering the interaction dynamics between the two domains .

Case Studies and Experimental Data

  • Fluorescence Polarization Assays :
    • A competitive fluorescence polarization assay was developed to measure binding affinities of small molecules to the ATP-binding site of JAK2 JH2. This assay allows for quantitative assessment of binding constants (KdK_d) and has been optimized for high-throughput screening .
    • In one study, ten compounds were evaluated, with tracer 5 showing a KdK_d value of approximately 0.2 μM, indicating strong binding affinity .
Tracer Binding Affinity (KdK_d) Comments
Tracer 50.2 μMHighest affinity observed
Tracer 60.3 μMLower ΔFP compared to Tracer 5
  • Virtual Screening and Compound Identification :
    • Virtual screening efforts led to the identification of several small molecules that selectively bind to the V617F mutant form of JAK2 JH2 with affinities ranging from 40 to 300 μM. These compounds were characterized using fluorogenic assays and showed varying degrees of selectivity against wild-type JAK2 .
    • The design and synthesis of these compounds aimed to achieve strong binding to the ATP-binding site in JH2 while minimizing interaction with the active site in JH1, thereby reducing potential side effects associated with inhibiting normal kinase activity .

Key Research Findings

  • Autoinhibition Mechanism : Structural studies suggest an autoinhibitory mechanism where the interaction between JH2 and JH1 limits trans-phosphorylation events necessary for full activation of JH1. This mechanism highlights the dual regulatory role of JH2 in both inhibiting and stimulating kinase activity under different conditions .
  • Mutational Impact on Activity : The pathogenic V617F mutation alters the structural dynamics within the pseudokinase domain, enhancing its interaction with ATP and stabilizing conformations that favor kinase activation .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for validating JAK2 JH2 Tracer specificity in fluorescence polarization (FP) assays?

  • Methodological Answer : Use competitive binding assays with incremental additions of unlabeled ligands to displace the tracer. Saturation experiments (0–4.8 μM JAK2 JH2) confirm binding affinity (Kd ≈ 0.2 μM) and specificity . Validate via crystallographic studies (e.g., co-crystal structures of JAK2 JH2 with tracer 5) to visualize binding interfaces . Control experiments with JH1 domain or unrelated kinases ensure no cross-reactivity.

Q. How can researchers optimize FP assay conditions when using this compound?

  • Methodological Answer : Maintain tracer concentration at 1.5 pM to preserve signal-to-noise ratios . Use low protein concentrations (≤1 μM JAK2 JH2) to minimize aggregation. Pre-incubate tracer and protein for 90 minutes to stabilize binding . Include negative controls (e.g., JH2 mutants with disrupted binding sites) to assess background fluorescence .

Q. What structural insights does this compound provide about the JH2-JH1 autoinhibitory interaction?

  • Methodological Answer : The tracer binds to JH2’s pseudokinase domain, enabling detection of conformational changes during JH2-JH1 interactions. Molecular dynamics models suggest JH2 blocks JH1’s activation loop and αC helix mobility . Mutagenesis studies (e.g., R683G) combined with tracer-based FP assays reveal how mutations destabilize autoinhibition .

Advanced Research Questions

Q. How does the V617F mutation in JH2 alter tracer binding kinetics and JAK2 activation mechanisms?

  • Methodological Answer : V617F disrupts JH2-JH1 autoinhibition by displacing the SH2-JH2 linker, promoting JH1 trans-phosphorylation . FP assays show reduced tracer affinity in V617F mutants due to conformational shifts in JH2’s αC helix . Complementary mutagenesis (e.g., E596A/R substitutions) uncouples pathogenic activation from cytokine signaling .

Q. What strategies address conflicting data on JH2’s dual regulatory roles (inhibition vs. pathogenic activation)?

  • Methodological Answer : Integrate structural biology (e.g., ab initio JH1-JH2 docking models ) with cellular assays (BaF3/EpoR transformation studies ). Use tracer-based FP to compare wild-type and mutant JH2 binding under varying oligomerization states . Mutagenesis targeting JH2’s dimer interface (e.g., Phe537) clarifies its role in pathological activation .

Q. Can this compound be combined with other techniques to study JH2-mediated dimerization?

  • Methodological Answer : Pair FP assays with co-immunoprecipitation (Co-IP) in cells expressing tagged JAK2 variants. Tracer binding data correlate with Co-IP results showing V617F-enhanced dimerization . Complement with hydrogen-deuterium exchange mass spectrometry (HDX-MS) to map JH2 conformational changes during dimer formation .

Q. Data Contradiction Analysis

Q. Why do some studies report minimal impact of V617F on JH1 catalytic activity in vitro, despite its strong pathological role?

  • Methodological Resolution : In vitro kinase assays using isolated JH1-JH2 domains lack cellular context (e.g., dimerization or cytokine receptor interactions) . Use full-length JAK2 in cellular models (e.g., BaF3/EpoR) with tracer-based FP to capture dimerization-driven activation . Contrast with structural models showing V617F-induced JH2αC helix reorientation, which is undetectable in isolated domains .

Properties

IUPAC Name

1-[[4-[[5-amino-1-(2,6-difluorobenzoyl)-1,2,4-triazol-3-yl]amino]phenyl]methyl]-3-(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)-1-methylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H27F2N7O6S/c1-46(18-19-5-7-20(8-6-19)42-36-44-35(41)47(45-36)33(50)32-28(39)3-2-4-29(32)40)37(54)43-21-9-12-25-24(15-21)34(51)53-38(25)26-13-10-22(48)16-30(26)52-31-17-23(49)11-14-27(31)38/h2-17,48-49H,18H2,1H3,(H,43,54)(H3,41,42,44,45)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAJQEPALUDJGLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=C(C=C1)NC2=NN(C(=N2)N)C(=O)C3=C(C=CC=C3F)F)C(=S)NC4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H27F2N7O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

747.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.